N-[2-[(2-cyclopent-2-en-1-ylacetyl)amino]phenyl]-4-(trifluoromethyl)thiophene-3-carboxamide
Description
N-[2-[(2-cyclopent-2-en-1-ylacetyl)amino]phenyl]-4-(trifluoromethyl)thiophene-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a cyclopentenyl ring, an amide linkage, and a trifluoromethyl-substituted thiophene ring
Properties
IUPAC Name |
N-[2-[(2-cyclopent-2-en-1-ylacetyl)amino]phenyl]-4-(trifluoromethyl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2S/c20-19(21,22)14-11-27-10-13(14)18(26)24-16-8-4-3-7-15(16)23-17(25)9-12-5-1-2-6-12/h1,3-5,7-8,10-12H,2,6,9H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKXSUFDTWYUOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)CC(=O)NC2=CC=CC=C2NC(=O)C3=CSC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2-cyclopent-2-en-1-ylacetyl)amino]phenyl]-4-(trifluoromethyl)thiophene-3-carboxamide typically involves multiple steps. One common approach begins with the preparation of the cyclopent-2-en-1-ylacetyl chloride, which is then reacted with 2-aminophenyl-4-(trifluoromethyl)thiophene-3-carboxamide under controlled conditions to form the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane, with the reaction being carried out at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(2-cyclopent-2-en-1-ylacetyl)amino]phenyl]-4-(trifluoromethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can lead to a variety of substituted derivatives.
Scientific Research Applications
N-[2-[(2-cyclopent-2-en-1-ylacetyl)amino]phenyl]-4-(trifluoromethyl)thiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Mechanism of Action
The mechanism of action of N-[2-[(2-cyclopent-2-en-1-ylacetyl)amino]phenyl]-4-(trifluoromethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can bind and modulate their activity. The pathways involved often depend on the specific application, such as inhibiting a particular enzyme in a disease pathway or interacting with cellular components to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amides and thiophene derivatives that share structural features with N-[2-[(2-cyclopent-2-en-1-ylacetyl)amino]phenyl]-4-(trifluoromethyl)thiophene-3-carboxamide. Examples include:
- N-[2-(cyclopent-1-en-1-yl)phenyl]benzamide
- 2-arylspiro[3,1-benzoxazine-4,1’-cyclopentane]
Uniqueness
What sets this compound apart is its combination of a cyclopentenyl ring and a trifluoromethyl-substituted thiophene ring, which imparts unique chemical and physical properties. These features may enhance its reactivity, stability, and potential biological activity compared to similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
